3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide
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Overview
Description
3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide is an organic compound with the molecular formula C15H13BrFNO. It is a derivative of benzamide, featuring a bromine atom at the third position and a 4-fluorophenyl ethyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide typically involves a multi-step process. One common method includes the bromination of benzamide followed by the introduction of the 4-fluorophenyl ethyl group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The final step involves the coupling of the brominated benzamide with 4-fluorophenylethylamine under conditions that may include the use of a base like sodium hydride or potassium carbonate .
Chemical Reactions Analysis
3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products. For example, oxidation can be carried out using agents like potassium permanganate, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is employed in studies investigating its potential as an inhibitor of specific enzymes or receptors.
Materials Science: It is used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparison with Similar Compounds
3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide can be compared with other similar compounds such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound also features a bromine atom and a fluorophenyl group but differs in its sulfonamide linkage, which imparts different chemical properties and biological activities.
4-bromo-N-(2,2,2-trichloro-1-(2-furylmethyl)amino)ethyl)benzamide: This compound has a more complex structure with additional functional groups, leading to varied applications and reactivity.
Properties
IUPAC Name |
3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c16-13-3-1-2-12(10-13)15(19)18-9-8-11-4-6-14(17)7-5-11/h1-7,10H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYPQKOSBYQVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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